c-Myc inhibitor 7 belongs to a class of compounds known as small molecule inhibitors. It has been identified through various screening methods that focus on disrupting the c-Myc/Max heterodimerization, which is essential for c-Myc's function as a transcription factor. The development of this compound has been guided by structural biology and computational modeling techniques that identify potential binding sites and optimize interactions with the target protein.
The synthesis of c-Myc inhibitor 7 involves multiple steps that utilize modern synthetic techniques. One notable approach includes ultrasonication, which enhances reaction rates and yields in environmentally friendly conditions. The synthesis typically follows a four-component reaction strategy, where key reactants such as carbon disulfide, substituted aromatic aldehydes, and amines are combined in an aqueous medium under sonication to facilitate the formation of the desired thiazolidinone derivatives.
The process is monitored using thin-layer chromatography to ensure completion, followed by purification techniques such as recrystallization or chromatography to isolate the final product in high purity. Characterization of the synthesized compound is performed using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and molecular weight.
The molecular structure of c-Myc inhibitor 7 features a thiazolidinone core, which is crucial for its biological activity. The specific arrangement of functional groups around this core enhances its binding affinity for the c-Myc protein. Structural data can be obtained through X-ray crystallography or NMR spectroscopy, revealing details such as bond lengths, angles, and spatial orientation that are critical for understanding how the compound interacts with its target.
In biological assays, c-Myc inhibitor 7 has been shown to disrupt the dimerization of c-Myc with Max, leading to decreased transcriptional activity. This inhibition can be quantified using reporter gene assays or Western blotting techniques to measure changes in downstream gene expression.
The mechanism of action for c-Myc inhibitor 7 primarily involves binding to the c-Myc protein at specific sites that prevent its interaction with Max. This blockade inhibits the formation of the active transcription complex necessary for driving oncogenic gene expression. Studies have shown that treatment with this inhibitor leads to reduced levels of c-Myc target genes in various cancer cell lines, indicating effective suppression of its oncogenic functions.
Quantitative data from experiments demonstrate significant decreases in cell viability and proliferation rates upon treatment with c-Myc inhibitor 7, particularly in cells expressing high levels of c-Myc.
The physical properties of c-Myc inhibitor 7 include its solubility profile, melting point, and stability under physiological conditions. Typically, small molecule inhibitors exhibit moderate solubility in organic solvents but may require formulation strategies for optimal bioavailability.
Chemically, c-Myc inhibitor 7 is characterized by specific functional groups that contribute to its reactivity and binding properties. These include electron-withdrawing groups that enhance its interaction with the target protein through non-covalent interactions such as hydrogen bonding and hydrophobic effects.
Relevant analyses such as Fourier Transform Infrared spectroscopy can provide insights into functional group presence and molecular vibrations that correlate with structural features.
The primary application of c-Myc inhibitor 7 lies in cancer research and therapy development. Its ability to inhibit a key oncogenic pathway makes it a valuable tool for studying mechanisms of tumorigenesis related to c-Myc overexpression. Additionally, it serves as a lead compound for further optimization into more potent derivatives that could be developed into clinical therapeutics for cancers associated with aberrant c-Myc signaling.
In vitro studies have demonstrated its efficacy across various cancer cell lines, suggesting potential applications in combination therapies or as part of personalized medicine strategies targeting specific oncogenic profiles in tumors.
MYC (c-MYC) functions as a master transcriptional regulator implicated in >50% of human cancers, where its deregulation drives tumorigenesis by orchestrating proliferation, metabolism, apoptosis evasion, and genomic instability [1] [7]. As a member of the bHLHZip (basic helix-loop-helix leucine zipper) protein family, MYC dimerizes with MAX to bind Enhancer-box (E-box) sequences (CACGTG) in target gene promoters, activating ~15% of the human genome [4] [7]. This includes genes governing cell cycle progression (CDK4, cyclins), ribosome biogenesis, and metabolic reprogramming (ACSL4, hexokinase II) [1] [8]. In cancer, MYC overexpression—driven by amplification, chromosomal translocations, or upstream signaling (e.g., RAS/RAF)—disrupts transcriptional homeostasis. Elevated MYC levels saturate low-affinity E-boxes, activating pro-tumorigenic programs that would remain silent under physiological conditions [4] [7]. This rewiring establishes oncogene addiction, evidenced by rapid tumor regression upon MYC inactivation in preclinical models [1].
Table 1: Prevalence of MYC Dysregulation Across Human Cancers
Cancer Type | MYC Alteration Mechanism | Frequency (%) | Clinical Association |
---|---|---|---|
Burkitt Lymphoma | t(8;14) translocation | >80% | Aggressive disease, chemotherapy resistance |
Neuroblastoma | MYCN amplification | 50% (high-risk) | Poor prognosis, metastasis |
Breast Cancer | MYC amplification | 30–40% | Reduced survival, relapse |
Small Cell Lung Cancer | MYC/MYCN/MYCL amplification | 20% | Therapeutic resistance |
Colorectal Cancer | FBW7 mutations (MYC stabilization) | 16% | Metastasis, poor outcomes |
Data compiled from pan-cancer genomic studies [1] [6].
Direct pharmacological inhibition of MYC has been historically impeded by its structural properties. The monomeric MYC protein exhibits intrinsic disorder across its N-terminal transactivation domain (TAD), lacking stable secondary structures or deep binding pockets [3] [4] [7]. This disorder enables conformational plasticity, allowing MYC to interact with >300 partner proteins (e.g., TRRAP, GCN5, WDR5) via transiently formed interfaces [7]. Key challenges include:
MYCMI-7 overcomes these hurdles by binding transient pockets near the MYC bHLHZip domain, inducing conformational changes that destabilize both MYC:MAX dimerization and MYC protein stability [3]. This dual mechanism distinguishes it from earlier indirect inhibitors (e.g., BET bromodomain blockers).
Table 2: Strategies to Overcome MYC's "Undruggable" Nature
Approach | Representative Agents | Limitations | MYCMI-7's Advantage |
---|---|---|---|
Indirect transcriptional inhibition | JQ1 (BET inhibitor), THZ1 (CDK7 inhibitor) | Off-target effects, broad transcriptional shutdown | Directly targets MYC:MAX interface |
MYC degradation inducers | PROTACs targeting MYC | Limited tissue penetration | Induces MYC degradation without E3 ligase recruitment |
MYC:MAX dimer disruption | Omomyc peptide | Delivery challenges | Small molecule with nuclear access |
Based on comparative analyses of MYC-targeting agents [3] [4] [9].
The MYC:MAX heterodimer represents a linchpin in MYC-driven oncogenesis. MYC's bHLHZip domain forms a coiled-coil structure with MAX, enabling DNA binding and recruitment of transcriptional co-activators (e.g., TRRAP/TIP60 complexes) [4] [10]. Disrupting this dimerization abrogates MYC's ability to activate target genes. MYCMI-7 specifically binds to MYC's bHLHZip domain (Kd = 1.5 μM), sterically hindering MAX association and reducing MYC:MAX complex formation by >70% in cellular assays [3]. This inhibition triggers:
In vivo, MYCMI-7 inhibits tumor growth in MYC-driven xenograft models (AML, breast cancer) and MYCN-amplified neuroblastoma, extending survival by 40–60% without significant toxicity [3]. Efficacy correlates with MYC expression levels, supporting its mechanism-driven selectivity.
Table 3: Efficacy of MYCMI-7 in Preclinical Cancer Models
Cancer Model | MYC Status | Key Findings | MYC Pathway Suppression |
---|---|---|---|
Acute Myeloid Leukemia (AML) | MYC amplification | 80% reduction in tumor burden; prolonged survival | ↓ MYC protein (90%), ↓ MYC:MAX complexes |
Triple-Negative Breast Cancer | MYC overexpression | Tumor regression (70% volume decrease) | ↓ Ki67 (proliferation), ↑ caspase-3 |
Neuroblastoma | MYCN amplification | 60% inhibition of metastasis | ↓ MYCN protein, ↓ ACSL4 expression |
Glioblastoma (patient-derived) | MYC dysregulation | Induced apoptosis ex vivo | ↓ MYC target gene signature |
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